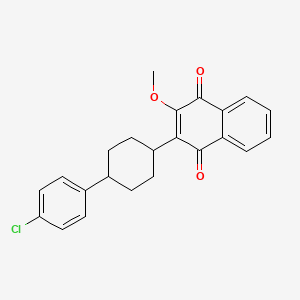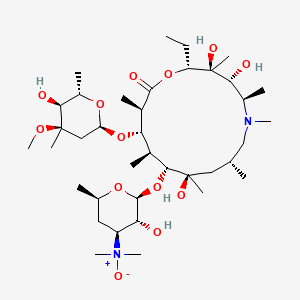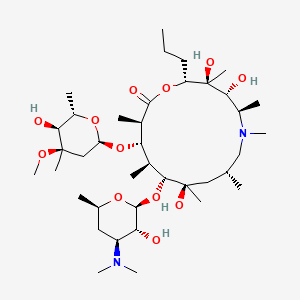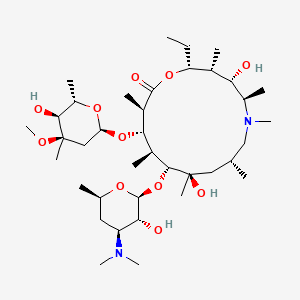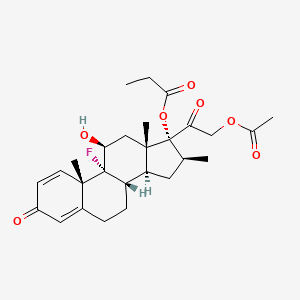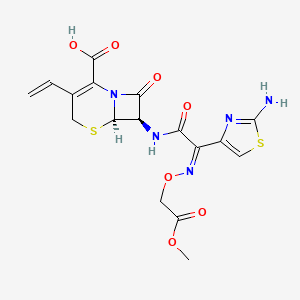
Cefixime Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefixime Methyl Ester is an ester derivative of Cefixime, a third-generation cephalosporin antibiotic. It is primarily used as an intermediate in the synthesis of Cefixime, which is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This compound itself is not used therapeutically but plays a crucial role in the pharmaceutical industry as a precursor in the production of Cefixime .
作用机制
Target of Action
Cefixime Methyl Ester, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) found in bacteria . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the peptidoglycan layer .
Mode of Action
The mode of action of this compound involves the inhibition of these penicillin-binding proteins . The compound binds to these proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to impaired cell wall homeostasis and loss of cell integrity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway in bacteria . By inhibiting the penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, this compound prevents the formation of this essential component of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the body and distributed widely throughout various tissues and body fluids . It is excreted in the urine, with about 50% of the absorbed dose excreted as active drug . The serum half-life of this compound averages 3 to 4 hours in healthy subjects .
Result of Action
The result of this compound’s action is the lysis, or breakdown, of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to lose their integrity and eventually leads to bacterial cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of certain beta-lactamase enzymes . This compound, like other third-generation cephalosporins, has been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins .
生化分析
Biochemical Properties
Cefixime Methyl Ester, like Cefixime, is likely to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . By binding to these proteins, it inhibits the synthesis of the bacterial cell wall, leading to bacterial cell lysis .
Cellular Effects
This compound, as a derivative of Cefixime, may share similar cellular effects. Cefixime has been shown to have significant effects on bacterial cells, including causing cell lysis . It also has been found to induce changes in the gut microbiota, affecting metabolic functions .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Cefixime. Cefixime works by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins . This results in the lysis of the bacterial cells .
Temporal Effects in Laboratory Settings
These changes can affect metabolic functions and have been linked to obesity outcomes .
Metabolic Pathways
The specific metabolic pathways of this compound are not well-documented. As a derivative of Cefixime, it may be involved in similar pathways. Cefixime is known to interact with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .
Transport and Distribution
Cefixime, the parent compound, is known to have a volume of distribution averaging 0.1 L/kg of body weight when administered orally .
Subcellular Localization
The subcellular localization of this compound is not well-documented. As a derivative of Cefixime, it is likely to be found wherever Cefixime is localized. Cefixime is known to bind to penicillin-binding proteins, which are located in the bacterial cell wall .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefixime Methyl Ester involves several steps, starting from the preparation of 7-aminocephalosporanic acid (7-AVCA). The process includes:
Amidation Reaction: The amidation of 7-AVCA with (Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid (MICA) sulfur-phosphorous active ester to form this compound.
Hydrolysis: The this compound is then hydrolyzed to obtain Cefixime.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of penicillin acylase to substitute trifluoroacetic acid, ensuring an environmentally friendly process by avoiding organic solvents . The reaction solvents used are alcohol, ketone, or ester solvents, which are easy to recover and reuse, reducing production costs and environmental pollution .
化学反应分析
Types of Reactions: Cefixime Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Alkaline hydrolysis using alkali metal hydroxides such as sodium hydroxide or potassium hydroxide.
Substitution Reactions: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Amidation: MICA sulfur-phosphorous active ester in the presence of 7-AVCA.
Major Products Formed:
科学研究应用
Cefixime Methyl Ester is extensively used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of Cefixime, facilitating the study of cephalosporin antibiotics.
Biology: Used in research related to bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Contributes to the development of new antibiotics and the improvement of existing ones.
相似化合物的比较
- Cefuroxime Methyl Ester
- Cefotaxime Methyl Ester
- Ceftriaxone Methyl Ester
Comparison: Cefixime Methyl Ester is unique due to its specific structure and the presence of the (Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid moiety, which imparts distinct chemical properties and reactivity . Compared to other cephalosporin methyl esters, this compound is particularly valued for its role in synthesizing Cefixime, a widely used oral antibiotic .
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGEMACCCYJO-QVJRADPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?
A1: The synthesis of this compound primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields this compound, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []
Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?
A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of this compound, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
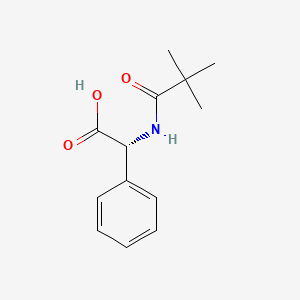


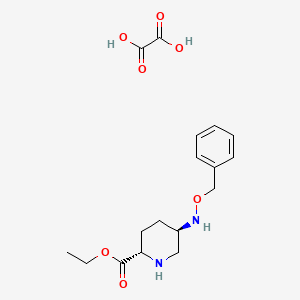


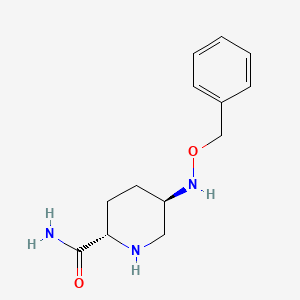
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
